4,6-Diamino-1-propylpyrimidine-2(1H)-thione
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Overview
Description
4,6-Diamino-1-propylpyrimidine-2(1H)-thione is a heterocyclic compound that contains both pyrimidine and thione functional groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-1-propylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a propylamine derivative with a thiourea compound in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-1-propylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thione group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4,6-Diamino-1-propylpyrimidine-2(1H)-thione exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-thiopyrimidine: Similar structure but lacks the propyl group.
2-Amino-4,6-dimethylpyrimidine: Contains methyl groups instead of amino groups.
6-Amino-1,3-dimethyluracil: A uracil derivative with different functional groups.
Uniqueness
4,6-Diamino-1-propylpyrimidine-2(1H)-thione is unique due to the presence of both amino and thione groups, as well as the propyl substituent, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
133888-97-8 |
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Molecular Formula |
C7H12N4S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4,6-diamino-1-propylpyrimidine-2-thione |
InChI |
InChI=1S/C7H12N4S/c1-2-3-11-6(9)4-5(8)10-7(11)12/h4H,2-3,9H2,1H3,(H2,8,10,12) |
InChI Key |
DMSUVAUEEHZWAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=NC1=S)N)N |
Origin of Product |
United States |
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